2-(Ethylthio)ethanol

描述

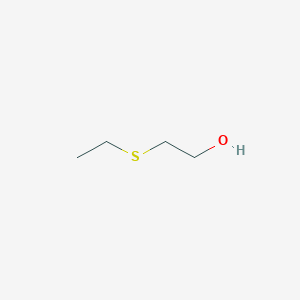

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-2-6-4-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRIEBFNWGMXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059393 | |

| Record name | Ethanol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-colored liquid; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Clear colourless to yellow liquid; Powerful meat-like aroma | |

| Record name | 2-(Ethylthio)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-hydroxyethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

184.5 °C, Boiling point at 28 mm Hg = 99 °C | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, other org solvents, Soluble in ethanol, very sol in acetone, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-hydroxyethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0166 at 20 °C/4 °C, 1.015-1.023 (20°) | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 2-hydroxyethyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | 2-(Ethylthio)ethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Pale straw liquid | |

CAS No. |

110-77-0 | |

| Record name | 2-(Ethylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6091RQ1378 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-100 °C | |

| Record name | 2-(ETHYLTHIO)ETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethylthio Ethanol

Direct Synthesis Pathways of 2-(Ethylthio)ethanol

The most common direct synthesis of this compound is achieved through the reaction between ethylene (B1197577) oxide and ethyl mercaptan. google.com This exothermic reaction proceeds slowly without a catalyst, and high temperatures can lead to the formation of undesirable byproducts and potential safety hazards. google.com

The fundamental reaction involves the ring-opening of ethylene oxide by the nucleophilic attack of the sulfur atom in ethyl mercaptan. google.com This process forms the basis of large-scale industrial production. google.com

To enhance the reaction rate and improve efficiency, catalysts are often employed. google.com Ammonium (B1175870) hydroxide (B78521) has been identified as an effective promoter for the synthesis of this compound from ethylene oxide and ethyl mercaptan. google.com The use of ammonium hydroxide significantly increases the reaction rate, allowing the process to be carried out at lower temperatures, which minimizes the production of high-boiling point polymers and other impurities. google.com The amount of ammonium hydroxide used is a critical parameter, with effective concentrations generally ranging from 2 to 10 weight percent of ammonia (B1221849) and 2 to 10 weight percent of water, based on the weight of the ethyl mercaptan reactant. google.com This catalytic system reduces the reaction induction period and allows for completion in a shorter timeframe compared to non-catalytic methods or those using only water or anhydrous ammonia. google.com

An alternative approach to using extrinsic catalysts involves a self-catalytic or product-promoted system. google.com It has been discovered that the reaction mixture itself, once formed, can act as a promoter for the ongoing reaction between ethylene oxide and ethyl mercaptan. google.com By carrying out the reaction in the presence of a portion of a previously produced reaction mixture, rapid reaction rates can be achieved without the addition of external catalysts like ammonium hydroxide. google.com This method offers a streamlined process where the product facilitates its own formation. google.com

Optimizing the synthesis of this compound involves controlling several process variables to maximize yield and purity. google.comgoogle.com In the ammonium hydroxide-catalyzed process, maintaining the temperature between 150 to 200°F (approximately 65 to 93°C) and pressures in the range of 45 to 70 psig is recommended. google.com To manage the exothermic nature of the reaction, ethylene oxide is typically added incrementally to the ethyl mercaptan-catalyst mixture. google.com

In the product-promoted system, the volume ratio of the recycled reaction mixture to fresh ethyl mercaptan is a key parameter, with effective ratios ranging from about 2:1 to 10:1. google.com The mole ratio of ethylene oxide to ethyl mercaptan is also controlled, typically in the range of 0.8:1 to 2:1. google.com This self-catalytic process can achieve conversions to this compound in the 90-plus percent range in under two hours, a significant improvement over conventional, non-catalytic methods which yield less than 20% product in nearly four hours. google.com

Table 1: Comparison of Reaction Conditions and Outcomes for this compound Synthesis

| Run | Catalyst/Promoter | Reaction Time (hrs) | Product Yield (wt. %) | Byproducts (wt. %) | Unreacted Ethylene Oxide (wt. %) | Source |

| 1 | None (Anhydrous) | 3.75 | 17.0 | Not Specified | 12.3 | google.com |

| 2 | Water | 3.5 | 91.2 | 1.6 (Heavies), 1.9 (Diethyl Sulfide) | 4.8 | google.com |

| 3 | Anhydrous Ammonia | 3.0 | 1.5 | Not Specified | 13.8 | google.com |

| 4 | Ammonium Hydroxide | 1.5 | 98.4 | 0.1 (Heavies) | Not Specified | google.com |

| 5 | Product-Promoted | < 2.0 | > 90.0 | Not Specified | Not Specified | google.com |

While the reaction of ethylene oxide and ethyl mercaptan is a primary industrial method, other synthetic pathways exist. drugfuture.comnih.gov

An alternative laboratory preparation involves the reaction of 2-thioethanol (also known as 2-mercaptoethanol) with diethyl sulfate. drugfuture.comnih.gov This method provides a different route to the target molecule, starting from a different set of precursor chemicals. drugfuture.comnih.gov

Alternative Synthetic Routes to this compound

Synthesis via Nucleophilic Substitution Reactions

The primary industrial synthesis of this compound is achieved through nucleophilic substitution reactions. Two main pathways are commonly employed, utilizing readily available starting materials. chembk.comnih.gov

The first method involves the reaction of 2-chloroethanol (B45725) with ethyl mercaptan (ethanethiol). chembk.comdrugfuture.com In this SN2 reaction, the sulfur atom of ethyl mercaptan, acting as the nucleophile, displaces the chlorine atom on 2-chloroethanol. This process is typically carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion, which facilitates the substitution.

A second significant synthetic route is the base-catalyzed ring-opening of ethylene oxide with ethyl mercaptan. google.comgoogle.com The ethyl thiolate anion attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of the this compound product after protonation. This reaction is exothermic and proceeds very slowly without a catalyst. google.comgoogle.com To enhance the reaction rate and yield, promoters such as ammonium hydroxide are often used. google.com Industrial processes have been optimized to achieve high yields and purity by controlling reaction parameters like temperature and pressure. google.comgoogle.com

Table 1: Nucleophilic Substitution Routes for this compound Synthesis

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Common Conditions |

|---|---|---|---|

| 2-Chloroethanol | Ethyl Mercaptan | SN2 Nucleophilic Substitution | Basic medium (e.g., sodium hydroxide) |

| Ethylene Oxide | Ethyl Mercaptan | Nucleophilic Ring-Opening | Ammonium hydroxide promoter, controlled temperature (150-200°F) and pressure (45-70 psig) google.com |

Derivatization and Functionalization of this compound

The dual functionality of this compound, possessing both a reactive hydroxyl group and a thioether, makes it an excellent platform for chemical derivatization and the synthesis of more complex molecules. solubilityofthings.com The hydroxyl group can undergo typical alcohol reactions such as esterification, while the sulfur atom can be oxidized to form sulfoxides and sulfones.

Synthesis of Novel Organic Compounds Incorporating the this compound Moiety

The this compound scaffold is a key building block in the synthesis of a variety of novel organic compounds, particularly in the field of medicinal chemistry and material science. Its structure serves as a flexible linker or a foundational unit that can be elaborated upon to create molecules with specific biological or material properties.

For instance, researchers have synthesized a series of new nitroimidazole-containing derivatives by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with variously substituted benzoic acids. researchgate.net This was achieved through an esterification reaction involving the hydroxyl group of the ethanol (B145695) moiety, facilitated by coupling agents like EDCI and DMAP. researchgate.net Further chemical transformation of these sulfanyl (B85325) compounds through oxidation with m-CPBA yielded their corresponding sulfonyl analogs. researchgate.net Similarly, other studies have used this compound derivatives as precursors for creating novel benzimidazole (B57391) compounds with potential antiprotozoal activity. researchgate.net

In another example of its utility, aminomethoxy derivatives of 1-(ethylthio)heptane have been synthesized from 1-(ethylthio)heptan-2-ol, a related structure, demonstrating the reactivity of the hydroxyl group in Mannich-type condensations. azjm.org These examples highlight how the this compound moiety can be readily incorporated into more complex molecular architectures to generate new chemical entities.

Table 2: Examples of Novel Compounds Derived from this compound

| Precursor Compound | Reagents | Type of Reaction | Resulting Compound Class |

|---|---|---|---|

| 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol | Substituted Benzoic Acids, EDCI, DMAP | Esterification | Nitroimidazole-containing benzoate (B1203000) derivatives researchgate.net |

| Sulfanyl derivatives of the above | m-CPBA | Oxidation | Sulfonyl derivatives of nitroimidazole-containing benzoates researchgate.net |

| 1-(Ethylthio)heptan-2-ol | Formaldehyde, Secondary Amines | Mannich Condensation | Aminomethoxy derivatives of 1-(ethylthio)heptane azjm.org |

Role of this compound as a Key Chemical Intermediate

Due to its reactivity and commercial availability, this compound is a crucial intermediate in the chemical industry for manufacturing a wide range of products. nih.govdrugfuture.comgoogle.com

Intermediate in Systemic Insecticide and Pesticide Production

One of the most significant applications of this compound is as a key intermediate in the synthesis of organothiophosphate insecticides. chembk.comgoogle.com It is a direct precursor to the systemic insecticide Demeton . chemicalbook.com Demeton is a mixture of two isomers, Demeton-O and Demeton-S, and this compound is essential for the synthesis of the latter. It is also used in the production of Disulfoton , another organophosphate insecticide. chemicalbook.com The synthesis involves reacting this compound with other chemical precursors to build the final, more complex pesticide molecule. chembk.com For example, one synthetic route to Demeton-S-methyl involves the reaction of 2-(ethylthio)-ethanol with O,O-dimethyl phosphochlorothioate.

Precursor for Polymer and Material Synthesis (e.g., Resins, Rubbers, Plastics)

The bifunctional nature of this compound makes it a useful monomer or chain-transfer agent in the synthesis of various polymers. It has been identified as a chemical intermediate for the production of resins, rubbers, and plastics. google.comgoogle.com

More specifically, research has demonstrated the synthesis of well-defined polythiocarbamates through the living cationic ring-opening polymerization of 2-ethylthio-2-oxazoline, a monomer synthesized from ethanolamine. acs.org While not a direct polymerization of this compound itself, this highlights the utility of the ethylthio-ethanol structural motif in advanced polymer synthesis. The resulting polythiocarbamates can be further functionalized, offering a versatile platform for creating a diversity of polyureas and other functional polymers for biomedical and materials applications. acs.org

Utility in the Production of Lubricating/Cutting Oil Additives, Flotation Agents, and Plasticizers

This compound is used in the formulation of various industrial fluids and materials where its specific chemical properties are advantageous. nih.govdrugfuture.comhaz-map.com

Lubricating/Cutting Oil Additives: It serves as an intermediate for additives in lubricating and cutting oils. drugfuture.comhaz-map.com Certain sulfur-containing compounds are known to improve the extreme pressure and anti-wear properties of lubricants. Aminomethoxy derivatives based on a similar (ethylthio)alkanol structure have been shown to possess antimicrobial properties, which can be beneficial in preventing the microbial degradation of oil emulsions. azjm.org

Flotation Agents: In the mining industry, it is used as an intermediate for flotation agents. drugfuture.comhaz-map.com Flotation is a process for separating minerals from gangue, and chemical agents (collectors) are used to selectively render mineral surfaces hydrophobic. Sulfur-containing compounds are particularly effective collectors for sulfide (B99878) minerals.

Plasticizers: The compound is also used as an intermediate in the manufacture of plasticizers. drugfuture.comhaz-map.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, typically a polymer.

Byproduct Formation and Selectivity in this compound Synthesis

The synthesis of this compound, primarily through the reaction of ethylene oxide with ethanethiol (B150549), is a process where the control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts. The selectivity of this reaction is significantly influenced by factors such as temperature, pressure, and the presence or absence of a catalyst.

In the absence of a catalyst, the reaction between ethylene oxide and ethanethiol proceeds at a very slow rate. google.com To accelerate the reaction, elevated temperatures are often employed; however, this can lead to a decrease in selectivity and the formation of undesirable byproducts. google.com The primary byproducts in this synthesis are high-boiling point polymers, often referred to as "heavies," and sulfides, such as diethyl sulfide and diethyl disulfide. google.comgoogle.com

The formation of high-boiling point polymers occurs when the initial product, this compound, which contains a hydroxyl group, further reacts with ethylene oxide molecules. This subsequent reaction leads to the formation of oligomers or polymers with repeating ethylene oxide units, which are essentially poly(ethylene glycol) chains with an ethylthio end group. google.com

To enhance the selectivity towards this compound, catalysts are often employed. The use of ammonium hydroxide as a promoter has been shown to significantly increase the reaction rate and allow the process to be carried out at lower temperatures, in the range of 150 to 200°F (approximately 65 to 93°C). google.com This catalytic approach results in a high yield and purity of this compound with minimal formation of byproducts. google.com For instance, in a catalyzed reaction, the percentage of "heavies" produced can be as low as 0.1 wt.%. google.com

The following table, derived from patent literature, illustrates the impact of a catalyst on the selectivity of the reaction:

| Run | Catalyst | Reaction Time (hrs) | This compound (wt.%) | Heavies (wt.%) | Diethyl Sulfide (wt.%) | Unreacted Ethylene Oxide (wt.%) |

| 1 | Water | 3.5 | 91.2 | 1.6 | 1.9 | 4.8 |

| 2 | Ammonium Hydroxide | 1.5 | 98.4 | 0.1 | Not Reported | Not Reported |

Table based on data from US Patent 3,213,144A. google.com

This data clearly demonstrates that the use of ammonium hydroxide as a catalyst not only accelerates the reaction but also significantly improves the selectivity by minimizing the formation of high-boiling point byproducts and other impurities.

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Ethylthio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-(Ethylthio)ethanol

NMR spectroscopy is a cornerstone technique for determining the molecular structure of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of protons in its structure. The spectrum is characterized by a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons of the ethyl group, and two triplets for the methylene protons adjacent to the sulfur and oxygen atoms, respectively. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-CH₂-S | ~1.25 | Triplet | ~7.4 |

| CH₃-CH₂-S | ~2.55 | Quartet | ~7.4 |

| S-CH₂-CH₂-OH | ~2.70 | Triplet | ~6.5 |

| S-CH₂-CH₂-OH | ~3.70 | Triplet | ~6.5 |

| OH | Variable | Singlet (broad) | - |

This table presents typical ¹H NMR data for this compound. Actual values may vary depending on the solvent and spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

In the ¹³C NMR spectrum of this compound, four distinct signals are typically observed, corresponding to the four unique carbon environments in the molecule. The chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| CH₃ -CH₂-S | ~15 |

| CH₃-CH₂ -S | ~26 |

| S-CH₂ -CH₂-OH | ~36 |

| S-CH₂-CH₂ -OH | ~61 |

This table presents typical ¹³C NMR data for this compound. Actual values may vary depending on the solvent and spectrometer frequency. Data has been sourced from publicly available spectral databases. nih.gov

Vibrational Spectroscopy of this compound (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound. solubilityofthings.com

Infrared (IR) Spectral Interpretation and Band Assignments

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of alcohols. The C-H stretching vibrations of the ethyl and ethylene (B1197577) groups are observed in the 2800-3000 cm⁻¹ range. The C-O stretching vibration typically appears around 1050 cm⁻¹. The C-S stretching vibration is generally weak and can be found in the 600-800 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| C-H Stretch | 2800-3000 |

| C-O Stretch | ~1050 |

| C-S Stretch | 600-800 |

This table outlines the key IR absorption bands for this compound. nih.gov

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Reaction Monitoring

In-situ DRIFTS is a powerful technique for monitoring chemical reactions in real-time. For instance, in the synthesis of tinidazole, where this compound is a reactant, DRIFTS can be employed to follow the progress of the condensation reaction. iitm.ac.in By monitoring the changes in the vibrational bands of the reactants and the emergence of new bands corresponding to the product, researchers can gain insights into the reaction mechanism and kinetics. For example, during the conversion of ethanol (B145695) over catalysts, DRIFTS can distinguish between molecularly adsorbed ethanol and its dissociated form, an ethoxy group. researchgate.net

Mass Spectrometric (MS) Characterization of this compound and its Reaction Products

Mass spectrometry is an essential analytical tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives.

The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak [M]⁺ at m/z 106, corresponding to its molecular weight. nist.gov The fragmentation pattern provides structural information. Common fragments observed include ions resulting from the cleavage of C-C and C-S bonds. The base peak is often observed at m/z 75, which can be attributed to the [CH₂CH₂SCH₂]⁺ fragment. Other significant fragments can be seen at m/z 47 ([CH₂SH]⁺) and m/z 61 ([CH₂CH₂OH]⁺). nih.gov The analysis of these fragments helps to confirm the structure of the molecule. libretexts.org

When this compound is used in chemical reactions, such as the synthesis of benzohydrazone derivatives, mass spectrometry is crucial for confirming the structure of the resulting products. plos.org The mass spectra of these products will show molecular ion peaks corresponding to their respective molecular weights and characteristic fragmentation patterns that help to elucidate their structures.

Identification and Structural Elucidation via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive technique for the identification and structural elucidation of this compound. This method combines the separation power of gas chromatography with the detection and identification capability of mass spectrometry. In a typical analysis, the compound is first separated from other components in a sample based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI).

The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification. Data available through the MassBank of North America (MoNA) indicates that analysis of this compound has been performed using instruments such as the HITACHI M-80B mass spectrometer with an electron impact ionization source. nih.gov The coupling of GC for separation with MS for detection provides high confidence in identifying this compound, even in complex mixtures such as environmental or food samples. nih.govucdavis.edu

Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by several key fragments that arise from the ionization process. The molecular ion peak ([M]⁺•), which corresponds to the intact molecule, is observed at a mass-to-charge ratio (m/z) of 106. nih.gov The presence of this peak confirms the molecular weight of the compound.

The most abundant peak in the spectrum, known as the base peak, occurs at m/z 75. This fragment is formed by alpha-cleavage, a common fragmentation pathway for alcohols, involving the loss of a hydroxymethyl radical (•CH₂OH) from the molecular ion. nih.govlibretexts.org Other significant fragments are observed at m/z 47, likely corresponding to the [CH₂SH]⁺ ion resulting from rearrangement, and at m/z 27, which is a common [C₂H₃]⁺ hydrocarbon fragment. nih.gov This distinct pattern of fragmentation is crucial for confirming the compound's structure.

Table 1: Key Mass Spectrometry Fragments for this compound Use the slider to explore the data.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion | Source |

|---|---|---|---|

| 106 | 48.31 | [C₄H₁₀OS]⁺• (Molecular Ion) | nih.gov |

| 75 | 99.99 | [CH₃CH₂SCH₂]⁺ | nih.gov |

| 47 | 63.17 | [CH₂SH]⁺ | nih.gov |

| 27 | 31.65 | [C₂H₃]⁺ | nih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the analysis of this compound, providing the necessary separation for both qualitative identification and quantitative measurement. ucdavis.eduresearchgate.net Both gas and liquid chromatography have been successfully applied.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas chromatography is a robust and widely used method for the analysis of this compound, which is amenable to GC due to its volatility. tcichemicals.com For qualitative analysis, the compound is identified based on its retention time—the specific time it takes to travel through the GC column under set conditions. researchgate.net

For quantitative analysis, the area of the chromatographic peak is measured and compared to that of a standard of known concentration. mnstate.eduoeno-one.eu High sensitivity and selectivity for sulfur-containing compounds like this compound can be achieved by using a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD). researchgate.netucp.pt Sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) can be employed to extract and concentrate volatile compounds from complex samples, like almonds or alcoholic beverages, prior to GC analysis. ucdavis.edumdpi.com Studies have demonstrated good recovery and repeatability for the quantification of related heavy sulfur compounds in wine using GC-FPD. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers an alternative method for the analysis of this compound. sielc.com It is particularly useful for samples that are not suitable for the high temperatures of GC. A reverse-phase (RP-HPLC) method has been developed for its separation. sielc.com

This method can utilize a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid. sielc.com For applications where the HPLC is connected to a mass spectrometer (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS detector. sielc.comsielc.com This HPLC method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com

Electrochemical Sensing and Detection Methodologies

Electrochemical methods present a potential pathway for the detection of this compound. Research in this area has often focused on its role as a hydrolysis product of the chemical warfare agent simulant, 2-chloroethyl ethyl sulfide (B99878) (2-CEES). dtic.mil The hydrolysis of 2-CEES yields this compound, meaning that the detection of the latter can serve as an indirect measure of the degradation of the former. dtic.mil

Techniques such as cyclic voltammetry can be employed to monitor such reactions. dtic.mil In this context, an electrochemical sensor would be set to a potential where this compound can be oxidized or reduced, generating a current proportional to its concentration. basinc.com While the primary research focus has often been on the parent compounds, the feasibility of detecting hydrolysis products like this compound underscores the utility of electrochemical methods for monitoring chemical transformation processes. dtic.mil

Reaction Mechanisms and Catalytic Studies Involving 2 Ethylthio Ethanol

Hydrolysis Pathways Leading to 2-(Ethylthio)ethanol Formation

The formation of this compound can occur through the hydrolysis of 2-chloroethyl ethyl sulfide (B99878) (2-CEES). This reaction involves the cleavage of the carbon-chlorine (C-Cl) bond and the formation of a carbon-oxygen (C-O) bond.

Mechanistic Study of 2-Chloroethyl Ethyl Sulfide (2-CEES) Hydrolysis to this compound.dtic.milmdpi.commdpi.com

The hydrolysis of 2-chloroethyl ethyl sulfide (2-CEES) to this compound is a significant reaction pathway that has been the subject of detailed mechanistic studies. dtic.milmdpi.commdpi.com Research indicates that this transformation can proceed in the dark, without the need for light irradiation, under both anaerobic and aerobic conditions. mdpi.comscispace.com The process involves the replacement of the chlorine atom in the 2-CEES molecule with a hydroxyl group. mdpi.com

Role of Heterogeneous Catalysts (e.g., TiO₂-based Materials).dtic.mildtic.mil

Titanium dioxide (TiO₂)-based materials have been investigated as heterogeneous catalysts for the hydrolysis of 2-CEES. dtic.mildtic.mil Studies have shown that the hydrolysis of the C-Cl bond in 2-CEES to form this compound can occur on the surface of these catalysts. dtic.mil Specifically, nanowire-form H₂Ti₂O₅·H₂O has demonstrated high efficiency in hydrolyzing the C-Cl bond of 2-CEES in the dark, which is attributed to its high surface area and the chemical nature of the titanate structure. researchgate.net The interaction of 2-CEES with the hydroxyl groups on the surface of materials like ZrO₂ can also facilitate the reaction. rsc.org While TiO₂ itself can promote this hydrolysis, modifications such as doping with samarium (Sm) or the addition of plasmonic nanoparticles like gold (Au), titanium nitride (TiN), or copper (Cu) can influence the reaction pathways, sometimes favoring hydrolysis. dtic.mil For instance, both TiN and Cu promote 2-CEES hydrolysis due to the presence of oxide layers on their surfaces. dtic.mil

Influence of Reaction Environment (Aerobic vs. Anaerobic Conditions).dtic.milscispace.com

The reaction environment, specifically the presence or absence of oxygen, plays a crucial role in the hydrolysis of 2-CEES to this compound. dtic.milscispace.com Studies have shown that the hydrolysis occurs in both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, even in the dark. mdpi.comscispace.com However, under aerobic conditions, oxygen appears to activate water molecules, leading to an accelerated rate of hydrolysis in the dark. mdpi.comscispace.comohio.edu In anaerobic environments, while hydrolysis still proceeds, the rate is comparatively slower. mdpi.comscispace.com

Effects of Light Irradiation on Hydrolysis Pathways.dtic.milohio.edu

Light irradiation can influence the reactions of 2-CEES, but its effect on the hydrolysis to this compound is complex and depends on the specific conditions. In some systems, such as with Au/TiO₂ photocatalysts, visible light excitation under anaerobic conditions has been observed to cause partial desorption of 2-CEES from the catalyst surface, a phenomenon attributed to a photothermal effect. scispace.comohio.edu Interestingly, in aerobic experiments with the same catalyst, no significant effect of visible light was observed on the hydrolysis reaction. scispace.comohio.edu This lack of a light-induced effect is attributed to the efficient consumption of 2-CEES via hydrolysis in the dark, which is accelerated by the presence of oxygen. scispace.comohio.edu However, other research has shown that under UV light, the photocatalytic oxidation of 2-CEES over TiO₂ can occur, leading to a variety of other products. nih.gov It has also been noted that a light-switchable chemoselective change from dehydrohalogenation to oxidation can be observed during CEES detoxification under certain catalytic conditions. researchgate.net

Molecular-Level Insights into C-Cl Bond Cleavage and C-O Bond Formation.dtic.milmdpi.com

At the molecular level, the hydrolysis of 2-CEES to this compound involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. This process is initiated by the cleavage of the C-Cl bond. dtic.mil Spectroscopic studies, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), have provided evidence for the formation of C-O bonds during this reaction. mdpi.comresearchgate.net The appearance of new bands in the infrared spectrum, typically in the region of 1100-1200 cm⁻¹, is indicative of C-O stretching frequencies, confirming the formation of the alcohol functional group in this compound. mdpi.comresearchgate.netresearchgate.net The cleavage of the C-Cl bond is a critical step and can be promoted by the catalytic surface. dtic.mil For instance, titanate nanowires have been shown to be highly efficient in facilitating this bond cleavage in the dark. researchgate.net

Oxidative Transformations of this compound and Related Thioether Compounds

The oxidation of this compound has been a subject of study, leading to the formation of corresponding sulfoxides and sulfones. researchgate.net In one study, the photooxygenation of this compound resulted in a mixture of 2-(ethylsulfinyl)ethanol and 2-(ethylsulfonyl)ethanol (B1294784). researchgate.net The oxidation of similar thioether compounds has also been extensively investigated. For example, the oxidation of 2-(phenylthio)ethanol (B1207423) can yield both the corresponding sulfoxide (B87167) and aldehyde products. acs.org The photocatalytic oxidation of 2-chloroethyl ethyl sulfide (2-CEES) over TiO₂ under UV illumination has been shown to produce a range of products, including ethylene (B1197577), chloroethylene, and various oxygenated and disulfide compounds, with the final products being water, carbon dioxide, sulfur dioxide, and hydrogen chloride. nih.gov The oxidation of the sulfur atom in thioethers to the less harmful sulfoxide is a recognized detoxification method. researchgate.net The selectivity of these oxidation reactions can be influenced by the catalyst and reaction conditions. researchgate.net For instance, the hydrophilicity of the photocatalyst has been shown to affect the rate of oxidation of this compound. researchgate.net

Formation and Characterization of Sulfoxide and Sulfone Derivatives

The oxidation of the sulfur atom in this compound represents a fundamental transformation, yielding the corresponding 2-(ethylsulfinyl)ethanol (sulfoxide) and 2-(ethylsulfonyl)ethanol (sulfone). These oxidation reactions can be achieved using various oxidizing agents. The controlled oxidation to the sulfoxide is often more challenging than the complete oxidation to the sulfone. researchgate.net

The general scheme for the oxidation is as follows: this compound -> 2-(Ethylsulfinyl)ethanol -> 2-(Ethylsulfonyl)ethanol

The characterization of these products relies on standard spectroscopic techniques. For instance, in a study on related β-hydroxy sulfides, the formation of the sulfoxide was confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of a similar sulfoxide, 1-(ethylsulfinyl)-3-(3-pentadecylphenoxy)propan-2-ol, showed characteristic multiplets for the methylene (B1212753) groups adjacent to the sulfinyl group between δ 2.72 and 3.01 ppm. scielo.br The ¹³C NMR spectrum further supported the structure with signals corresponding to the carbons in the ethylsulfinyl group. scielo.br High-resolution mass spectrometry (HRMS) is also crucial for confirming the molecular formula of the oxidized products. scielo.br The conversion of thioethers to sulfoxides and sulfones can be monitored by observing the disappearance of the thioether peak and the appearance of new peaks corresponding to the oxidized products in gas chromatography (GC) measurements. nih.gov

The selective oxidation of thioethers to sulfoxides is an area of significant research interest. For example, a heterogeneous photocatalyst composed of a cationic porphyrin immobilized on functionalized carbon nanotubes has been shown to selectively oxidize this compound to its sulfoxide derivative under visible light. researchgate.net In some cases, the oxidation can be a byproduct of other reactions, such as the hydrolysis of 2-chloroethyl ethyl sulfide (2-CEES), which first forms this compound, followed by oxidation to the sulfinyl and sulfonyl derivatives. dtic.mil

Photocatalytic Oxidation Mechanisms

Photocatalysis offers a green and sustainable approach for the oxidation of this compound. This process typically involves the use of semiconductor materials that can generate reactive oxygen species upon irradiation with light.

Role of Plasmonic Nanoparticles (e.g., Au, Pt, Pd) in Catalysis

Plasmonic nanoparticles, particularly those of noble metals like gold (Au), platinum (Pt), and palladium (Pd), have been investigated for their ability to enhance the photocatalytic activity of semiconductors. researchgate.netresearchgate.net When integrated with a semiconductor like titanium dioxide (TiO₂), these nanoparticles exhibit a localized surface plasmon resonance (LSPR) effect upon visible light irradiation. researchgate.net This LSPR can contribute to the enhancement of photocatalytic reactions through two primary mechanisms: photothermal heating and hot electron injection. researchgate.netmdpi.com

In the context of this compound, which can be formed from the hydrolysis of the chemical warfare agent simulant 2-chloroethyl ethyl sulfide (2-CEES), gold nanoparticles have been shown to promote the photocatalytic activity of TiO₂. dtic.mil Specifically, Au nanoparticles on a samarium-doped TiO₂ support were found to significantly improve the selective photooxidation of 2-CEES to its less toxic sulfoxide derivative, while suppressing the initial hydrolysis to this compound. dtic.mil The addition of Pt and Pd nanoparticles to a TiN-SiO₂/TiO₂ hybrid catalyst, however, promoted the formation of this compound in the dark. dtic.mil

Performance of Semiconductor Photocatalysts (e.g., TiO₂, Sm-doped TiO₂)

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, stability, and low cost. scispace.com However, its large bandgap limits its activity to the UV region of the electromagnetic spectrum. nih.gov To overcome this limitation, various modifications, such as doping with metal or non-metal ions, have been explored. scispace.com

For the oxidation of sulfur-containing compounds, TiO₂-based materials have shown significant promise. In the case of the 2-CEES simulant, TiO₂ nanoparticles supported on silica (B1680970) spheres were found to oxidize it to the corresponding sulfoxide. dtic.mil The efficiency of this process was further enhanced by doping the TiO₂ with samarium (Sm). dtic.mil Sm-doping, in conjunction with the use of Au plasmonic nanoparticles, was crucial in promoting the selective photooxidation to the sulfoxide and suppressing the hydrolysis pathway that leads to the formation of this compound. dtic.mil The performance of these catalysts is often compared to the commercial P25 TiO₂, with custom-synthesized materials frequently exhibiting superior activity due to optimized properties like surface area and crystallite size. dtic.mil

Hot Electron Generation and Transfer Dynamics in Photocatalysis

The LSPR decay in plasmonic nanoparticles can generate high-energy "hot" electrons. mdpi.com These hot electrons can be injected into the conduction band of a semiconductor support like TiO₂, thereby promoting the formation of reactive oxygen species and enhancing the photocatalytic reaction rate. researchgate.netmdpi.com The efficiency of this process is influenced by the energy of the incident photons and the electronic properties of the nanoparticle-semiconductor interface. dtic.mil

Theoretical and experimental studies have investigated the role of hot electron injection in the photooxidation of various organic molecules on Au/TiO₂ systems. mdpi.com For methanol (B129727) photooxidation, the incident photon-to-electron conversion efficiency was found to correlate with the Au LSPR, suggesting a significant role for hot electrons. mdpi.com However, in the case of 2-CEES decomposition on Au/TiO₂, the photothermal effect, where the nanoparticles dissipate absorbed light energy as heat, was suggested to be the more dominant mechanism for the observed partial desorption of the molecule from the catalyst surface under anaerobic conditions. mdpi.com The generation of hot electrons is a key area of research for developing more efficient visible-light-driven photocatalysts. dtic.mil

Impact of Catalyst Morphology and Surface Area on Activity

The morphology of the catalyst can also influence its light-harvesting efficiency and substrate accessibility. nih.gov For example, open-frame TiO₂ architectures have shown high photocatalytic activity, leading to nearly complete 2-CEES oxidation within a few hours under visible light, highlighting the importance of catalyst morphology. dtic.mil Similarly, the creation of specific microenvironments within a polymer-based photocatalyst can affect the conversion rate of substrates like this compound based on their hydrophilicity. nih.gov A hydrophilic microenvironment was found to favor a faster conversion of the more hydrophilic this compound. nih.gov

Nucleophilic Substitution and Other Reaction Pathways of the Hydroxyl and Thioether Moieties

The hydroxyl and thioether groups in this compound can participate in various reactions, including nucleophilic substitutions. The hydroxyl group can be activated to become a better leaving group, facilitating its substitution. ntu.ac.uk The thioether moiety, with its lone pairs of electrons on the sulfur atom, can also act as a nucleophile.

In one synthetic route, the thioether in this compound can be synthesized via a nucleophilic substitution reaction where an appropriate sulfur nucleophile attacks an electrophilic carbon. Conversely, the sulfur atom in this compound can itself act as a nucleophile. For example, in the synthesis of more complex molecules, the mercaptoethanol unit, which is structurally related to this compound, is used in nucleophilic substitution reactions. researchgate.net For instance, 1-(2-chloroethyl)-2-methyl-5-nitroimidazole undergoes nucleophilic substitution with 2-mercaptoethanol (B42355) to form 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol. researchgate.net

The hydroxyl group can also undergo reactions typical of alcohols. While specific examples for this compound are not detailed in the provided search results, alcohols are known to undergo nucleophilic substitution, often requiring the conversion of the hydroxyl group into a better leaving group (e.g., by protonation or conversion to a tosylate). ntu.ac.uk

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of the kinetic and thermodynamic parameters of chemical reactions involving this compound is crucial for understanding its reactivity, optimizing reaction conditions, and elucidating reaction mechanisms. While comprehensive thermodynamic data for this compound itself is limited, several studies have investigated the kinetics of its reactions, particularly oxidation and its behavior in the presence of radicals.

Kinetic Studies

Reaction with Hydroxyl Radicals:

The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is a key process in its atmospheric degradation. The rate constant for this reaction has been estimated using a structure estimation method to be 2.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of approximately 7.2 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

Further investigations into the reaction of hydroxyl radicals with this compound in aqueous solutions have revealed the formation of transient species. rsc.org The reaction with both hydrogen atoms and hydroxyl radicals leads to the formation of an α-thio radical, identified by its transient absorption spectrum with a maximum at 295 nm. rsc.org This radical undergoes a second-order decay with a rate constant (2k) of 5.2 x 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org At a pH of 1, the reaction with hydroxyl radicals results in a sulfur-centered dimer radical cation, with absorption maxima at 480 and 500 nm. rsc.org

Oxidation Reactions:

The oxidation of this compound to its corresponding sulfoxide has been studied under various conditions. In one study, the photocatalytic oxidation of this compound was investigated using both hydrophilic and hydrophobic photocatalysts. researchgate.net The hydrophilic-based photocatalyst demonstrated a faster initial rate of conversion, reaching approximately 80% conversion after 4 hours, while the hydrophobic-located photocatalyst showed a more linear progression, achieving 72% conversion after 12 hours. researchgate.net This highlights the influence of the catalyst's properties on the reaction kinetics.

Synthesis Reaction:

The synthesis of this compound from the reaction of ethyl mercaptan and ethylene oxide is an exothermic process that proceeds very slowly without a catalyst. google.com To enhance the reaction rate and yield, catalysts such as ammonium (B1175870) hydroxide (B78521) have been employed. google.comgoogle.com Another approach to increase the reaction rate involves carrying out the reaction in the presence of a portion of the pre-formed reaction mixture, which acts as a promoter. google.com This method can achieve reaction rates and conversions comparable to those obtained with extrinsic catalysts. google.com

Hydrolysis and Aminolysis of Related Esters:

Kinetic studies on the hydrolysis of 2-nitrophenyl 2-(ethylthio)acetate, an ester structurally related to derivatives of this compound, have been conducted. beilstein-journals.org These studies provide insights into the reactivity of the thioether linkage in proximity to an ester group. For instance, the rate coefficient for the pH-independent hydrolysis of 2-nitrophenyl 2-(ethylthio)acetate was measured at 30 °C. beilstein-journals.org Comparisons with the aminolysis of this compound using glycine (B1666218) ethyl ester have also been made, providing data on the relative rates of these competing reactions. beilstein-journals.org

Thermodynamic Aspects

Detailed thermodynamic data, such as the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and ideal gas heat capacity (Cp,gas), are available for this compound. chemeo.com These values are essential for calculating the feasibility and energy changes associated with its reactions.

| Thermodynamic Property | Value | Units |

| Standard Gibbs free energy of formation (ΔfG°) | - | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | - | kJ/mol |

| Ideal gas heat capacity (Cp,gas) | - | J/mol·K |

| Source: Cheméo chemeo.com |

While specific thermodynamic parameters for many reactions involving this compound have not been extensively reported, general principles from studies on other sulfur compounds can be applied. For instance, the oxidation of a thioether to a sulfoxide is known to be an exothermic process. cdnsciencepub.com Quantum chemistry calculations on model thioether compounds, such as diphenyl sulfide, show a significant release of heat (248.09 kJ/mol) upon oxidation to the corresponding sulfoxide. cdnsciencepub.com Although this value is for a different molecule, it provides an estimate of the exothermicity of the oxidation of the thioether group.

The synthesis of this compound from ethyl mercaptan and ethylene oxide is also known to be exothermic. google.com The management of this heat of reaction is a critical consideration in industrial-scale production to prevent runaway reactions and the formation of undesirable byproducts. google.com

Environmental Fate and Degradation Mechanisms of 2 Ethylthio Ethanol

Environmental Transport Phenomena

The movement of 2-(Ethylthio)ethanol between air, water, and soil is dictated by its physical and chemical properties, such as its soil adsorption coefficient, Henry's Law constant, and bioconcentration factor.

Based on an estimated soil adsorption coefficient (Koc) of 4.5, this compound is expected to have very high mobility in soil. nih.gov This low Koc value suggests a minimal tendency to adsorb to soil particles and sediment, indicating a potential for leaching into groundwater. nih.gov

The potential for volatilization from water and soil surfaces is low. The Henry's Law constant is estimated to be 5.1 x 10⁻⁸ atm-m³/mol, which indicates that the compound is essentially nonvolatile from water surfaces. nih.gov Consequently, volatilization from moist soil surfaces is also not expected to be a significant environmental fate process. nih.gov Based on an estimated vapor pressure of 0.19 mm Hg, the compound is not expected to volatilize from dry soil surfaces. nih.gov

The potential for this compound to accumulate in aquatic organisms is considered low. nih.gov An estimated bioconcentration factor (BCF) of 3.2 suggests that the compound is not likely to bioconcentrate in fish and other aquatic organisms. nih.gov

Table 2: Environmental Transport Parameters for this compound

| Parameter | Value | Implication | Source |

| Soil Adsorption Coefficient (Koc) | 4.5 (estimated) | Very high mobility in soil | nih.gov |

| Henry's Law Constant | 5.1 x 10⁻⁸ atm-m³/mol (estimated) | Essentially nonvolatile from water/moist soil | nih.gov |

| Bioconcentration Factor (BCF) | 3.2 (estimated) | Low potential for bioconcentration | nih.gov |

Volatilization from Moist Soil Surfaces

The potential for a chemical to volatilize from moist soil is governed by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 5.1 x 10⁻⁸ atm-cu m/mole. nih.gov This low value indicates that this compound is expected to be essentially nonvolatile from water surfaces. nih.gov Consequently, volatilization from moist soil surfaces is not anticipated to be a significant environmental fate process for this compound. nih.gov This is further supported by its estimated vapor pressure of 1.9 x 10⁻¹ mm Hg, which suggests it is not expected to volatilize from dry soil surfaces either. nih.gov

Soil Mobility and Adsorption Characteristics

The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc). Using a structure estimation method based on molecular connectivity indices, the Koc for this compound is estimated to be 4.5. nih.govcato-chem.com According to standard classification schemes, this very low Koc value suggests that this compound is expected to have very high mobility in soil. nih.govcato-chem.com This characteristic implies a high potential for the compound to leach through the soil profile and potentially reach groundwater systems.

Estimated Physicochemical Properties of this compound Related to Environmental Fate

| Property | Estimated Value | Reference |

|---|---|---|

| Henry's Law Constant | 5.1 x 10⁻⁸ atm-cu m/mole | nih.gov |

| Soil Adsorption Coefficient (Koc) | 4.5 | nih.govcato-chem.com |

| Vapor Pressure | 1.9 x 10⁻¹ mm Hg | nih.gov |

Environmental Monitoring and Persistence Studies

Information regarding the environmental monitoring of this compound is limited in publicly available literature. While its production and use as an industrial intermediate may lead to its release through various waste streams, specific data from monitoring programs are not readily found. nih.gov Some safety data sheets indicate that the compound is considered harmful to aquatic life with long-lasting effects, which suggests a degree of persistence in aquatic environments. cato-chem.comthermofisher.comfishersci.com However, specific biodegradation data were not available in the reviewed sources. nih.gov

Recent analytical chemistry developments, such as microwave spectroscopy, are being explored for their potential in environmental monitoring of various chemical compounds, though specific applications for routine monitoring of this compound are not detailed. researchgate.net The high mobility of the compound, as indicated by its low Koc value, suggests that if released into the environment, it could be transported into water systems, but comprehensive studies on its persistence and long-term fate in these compartments are not widely reported. nih.govcato-chem.com

Computational Chemistry and Molecular Modeling of 2 Ethylthio Ethanol

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-(ethylthio)ethanol. researchgate.netresearchgate.net Methods like DFT with the B3LYP functional and a 6-31G** or higher basis set are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.netsemanticscholar.org

Key electronic properties investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. For a molecule like this compound, the HOMO is typically localized around the sulfur and oxygen atoms, which are the primary sites for electrophilic attack. The LUMO distribution indicates the most likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO orbitals provides a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive.

Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. researchgate.net For this compound, these maps highlight the electron-rich regions, such as the lone pairs on the oxygen and sulfur atoms, which act as nucleophilic and hydrogen-bonding sites. Conversely, the hydrogen of the hydroxyl group appears as an electron-poor, electrophilic site.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding within the molecule, including hybridization, charge transfer interactions, and intramolecular hydrogen bonding. researchgate.net For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the sulfur atom, which influences the molecule's conformational preferences.

These computational investigations provide a quantitative description of the molecule's electronic landscape, which underpins its physical properties and chemical behavior.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of several single bonds (C-C, C-O, C-S), this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and determine their relative energies.

Rotational spectroscopy combined with ab initio calculations has been a powerful tool for this purpose. researchgate.netresearchgate.net Studies using pulsed-nozzle Fourier-transform microwave spectroscopy have successfully identified multiple low-energy conformers of this compound in a molecular beam. researchgate.net

The process typically involves:

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (e.g., O-C-C-S, C-C-S-C) to map out the energy landscape. researchgate.netconicet.gov.ar This initial exploration helps to locate potential energy minima.

Geometry Optimization: The structures corresponding to the energy minima found during the scan are then fully optimized using higher levels of theory, such as Møller-Plesset perturbation theory (MP2) or DFT. researchgate.netconicet.gov.ar

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. conicet.gov.ar

Research has shown that the most stable conformers of this compound are stabilized by an intramolecular hydrogen bond of the O-H···S type. researchgate.net The rotational spectra of at least three distinct low-energy conformers have been experimentally measured and assigned based on theoretical calculations. researchgate.net

Table 1: Theoretically Predicted Conformers of this compound Note: This table is illustrative, based on typical findings for similar molecules. Specific energy values would be derived from dedicated computational studies.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) | Intramolecular H-Bond |

|---|---|---|---|

| I (Global Minimum) | gauche (O-C-C-S), gauche (C-C-S-C) | 0.00 | Yes (O-H···S) |

| II | anti (O-C-C-S), gauche (C-C-S-C) | ~2-4 | No |

| III | gauche (O-C-C-S), anti (C-C-S-C) | ~5-7 | Yes (O-H···S) |

Reaction Pathway Modeling and Transition State Characterization for Synthesis and Degradation

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally.

The primary industrial synthesis of this compound involves the reaction of ethyl mercaptan with ethylene (B1197577) oxide. google.comgoogle.com While this reaction can proceed non-catalytically, it is often slow. google.com Computational modeling can be used to investigate this reaction by:

Mapping the potential energy surface for the nucleophilic attack of the thiolate on the epoxide ring.

Locating the transition state (TS) structure for the ring-opening step.

Calculating the activation energy barrier, which determines the reaction rate.

For degradation, a key atmospheric process is the reaction with hydroxyl (•OH) radicals. nih.gov Computational studies on the analogous 2-(methylthio)ethanol (B31312) have shown that this reaction proceeds via the initial formation of a sulfur-oxygen complex. acs.orgacs.org Modeling this for this compound would involve characterizing the pre-reaction complex, the transition states for hydrogen abstraction from different sites (e.g., S-H, C-H), and the subsequent reaction pathways of the resulting radicals. researchgate.net

By characterizing the transition states and reactants along a reaction pathway, computational chemistry can predict reaction rates and product selectivities. Using Transition State Theory (TST), the rate constant (k) can be calculated from the Gibbs free energy of activation (ΔG‡).

For instance, in the oxidation of this compound, multiple products such as 2-(ethylsulfinyl)ethanol and 2-(ethylsulfonyl)ethanol (B1294784) can be formed. researchgate.net Computational modeling can calculate the activation barriers for the formation of each product. The pathway with the lowest activation energy will be kinetically favored, allowing for the prediction of the major product under specific conditions. This predictive capability is crucial for optimizing reaction conditions to maximize the yield of a desired product or to understand the environmental fate of the compound. acs.org

The interaction of this compound with catalytic surfaces is critical for both its synthesis and its degradation. For example, its destructive adsorption on metal oxides like MgO is a key process in detoxification. researchgate.net

Computational models can elucidate these surface phenomena:

Adsorption Geometry and Energy: The geometry of this compound adsorbed on a catalyst surface (e.g., a metal oxide slab) can be optimized to find the most stable configuration. The calculated adsorption energy indicates the strength of the interaction and can distinguish between weak physisorption (van der Waals forces) and stronger chemisorption (covalent bond formation). researchgate.net

Surface-Mediated Reactions: By modeling the reaction pathway on the catalyst surface, it is possible to see how the surface lowers the activation energy compared to the gas-phase reaction. This can explain the catalytic effect observed experimentally. For ethanol (B145695) oxidation on platinum catalysts, for example, models show how the surface facilitates C-H bond cleavage and subsequent oxidation steps. nih.gov This approach can be applied to understand how surfaces like TiO2 or MgO catalyze the degradation of this compound. researchgate.net

Prediction of Reaction Rates and Selectivities

Spectroscopic Property Prediction and Validation (NMR, IR)

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for validating experimental results and assigning spectral features. semanticscholar.orgrjstonline.com

Infrared (IR) Spectroscopy: After geometry optimization, the vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These theoretical frequencies are often scaled by a small factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be compared directly with experimental spectra (e.g., ATR-IR) to confirm the structure of the molecule and identify the vibrational modes associated with specific functional groups (e.g., O-H stretch, C-S stretch). nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org These predicted shifts are often in excellent agreement with experimental data, aiding in the assignment of complex spectra. nih.gov

Table 2: Comparison of Experimental and Illustrative Calculated Spectroscopic Data for this compound Note: Calculated values are illustrative and depend on the level of theory and solvent model used. Experimental data is sourced from public databases. nih.gov

| Parameter | Experimental Value | Illustrative Calculated Value |

|---|---|---|

| ¹H NMR Shift (ppm) | ||

| -CH₂-OH | ~3.7 | ~3.6-3.8 |

| -CH₂-S- | ~2.7 | ~2.6-2.8 |

| -S-CH₂- | ~2.5 | ~2.4-2.6 |

| -CH₃ | ~1.2 | ~1.1-1.3 |

| ¹³C NMR Shift (ppm) | ||

| -CH₂-OH | ~60.6 | ~60-62 |

| -CH₂-S- | ~35.0 | ~34-36 |

| -S-CH₂- | ~26.4 | ~25-27 |

| -CH₃ | ~14.8 | ~14-16 |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | ~3400 (broad) | ~3450 |

| C-H Stretch | ~2850-2960 | ~2900-3000 |

| C-O Stretch | ~1050 | ~1060 |

| C-S Stretch | ~600-700 | ~650 |

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or toxicity. semanticscholar.org While specific QSAR models for this compound derivatives are not widely published, the methodology for their development is well-established. mdpi.com

The development of a QSAR model for derivatives of this compound would involve the following steps:

Data Set Assembly: A series of this compound derivatives with measured biological or physical-chemical activity (e.g., toxicity to a specific organism, inhibition of an enzyme) would be compiled. researchgate.net

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be 2D descriptors (e.g., molecular weight, connectivity indices) or 3D descriptors (e.g., molecular surface area, dipole moment). ajsp.net

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity. semanticscholar.org

Validation: The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., cross-validation) and external validation (using a set of molecules not included in the model development). mdpi.com

A hypothetical QSAR equation might look like: Activity (pIC₅₀) = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(Surface Area)

Such models are valuable for predicting the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward more potent or less toxic compounds.

Toxicological Mechanisms and Biological Interactions of 2 Ethylthio Ethanol

Mechanistic Investigations of Biological Effects (excluding dosage)

Cellular and Molecular Interactions (e.g., Enzyme Binding, Receptor Modulation)

2-(Ethylthio)ethanol and its related compounds can modulate the activity of various enzymes and interact with cellular receptors. For instance, a structurally similar compound, 2-(Ethylthio)ethylamine (B1582263), is known to modulate enzyme activities, which can influence metabolic pathways. It also interacts with cellular receptors, potentially affecting signal transduction processes. Specifically, some related compounds act as partial agonists at serotonin (B10506) receptors (5-HT2AR).

The thioether group within these molecules is a key functional group. For example, in the case of 2-amino-2-(3-(methylthio)phenyl)ethanol, the methylthio group can undergo oxidation to form sulfoxides or sulfones, altering its chemical behavior. smolecule.com This compound has been studied for its role as a trace amine-associated receptor 1 (TAAR1) agonist, which points to its involvement in modulating neurotransmitter systems, particularly the dopaminergic system. smolecule.com

Furthermore, modifications at the C-2 position of estradiol, including the addition of a 2-ethylthio group, have been shown to decrease the estrogenicity of the resulting compounds. cansa.org.za This suggests an interaction with estrogen receptors that modifies their typical signaling.

Interactive Table: Cellular and Molecular Interactions of this compound and Related Compounds

| Compound | Interaction Type | Target | Potential Effect |

|---|---|---|---|

| 2-(Ethylthio)ethylamine | Enzyme Modulation | Metabolic enzymes | Influence on metabolic pathways |

| 2-(Ethylthio)ethylamine | Receptor Modulation | Cellular receptors, Serotonin receptors (5-HT2AR) | Affects signal transduction, Partial agonism |

| 2-Amino-2-(3-(methylthio)phenyl)ethanol | Receptor Agonism | Trace amine-associated receptor 1 (TAAR1) | Modulation of dopaminergic system smolecule.com |

In Vitro and In Vivo Mechanistic Studies of Biological Pathways